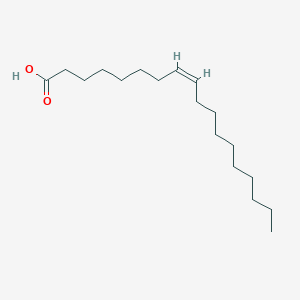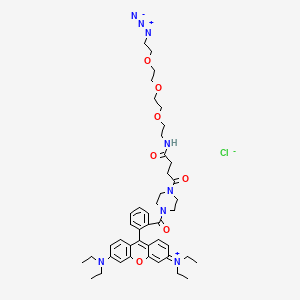
Rhodamine-N3 chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodamine-N3 chloride is an azide-rhodamine fluorescent dye widely used in scientific research. This compound is particularly valuable for its ability to label biomolecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition reactions. It is a click chemistry reagent, making it highly useful in various bioimaging and diagnostic applications .
准备方法
Synthetic Routes and Reaction Conditions: Rhodamine-N3 chloride is synthesized through a series of chemical reactions involving the introduction of an azide group to the rhodamine structure. The process typically involves the following steps:
Formation of Rhodamine Derivative: The initial step involves the synthesis of a rhodamine derivative, which serves as the precursor.
Azidation: The rhodamine derivative is then reacted with sodium azide under appropriate conditions to introduce the azide group, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of rhodamine derivative are synthesized.
Azidation at Scale: The azidation reaction is carried out in large reactors, ensuring consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
化学反应分析
Types of Reactions: Rhodamine-N3 chloride primarily undergoes the following types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively. The reaction is typically carried out in aqueous or organic solvents at room temperature.
SPAAC: This reaction does not require a catalyst and can be performed under mild conditions, often in aqueous solutions.
Major Products:
CuAAC: The major product is a 1,2,3-triazole ring formed by the cycloaddition of the azide and alkyne groups.
科学研究应用
Rhodamine-N3 chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical reactions and assays.
Biology: Employed in bioimaging to label and visualize biomolecules, cells, and tissues.
Medicine: Utilized in diagnostic applications to detect specific biomolecules or disease markers.
Industry: Applied in the development of sensors and diagnostic tools for various industrial processes
作用机制
The mechanism of action of Rhodamine-N3 chloride involves its ability to undergo click chemistry reactions, specifically azide-alkyne cycloaddition. The azide group in this compound reacts with alkyne groups in target molecules, forming a stable triazole ring. This reaction is highly specific and efficient, making this compound an excellent tool for labeling and detecting biomolecules. The fluorescent properties of rhodamine allow for easy visualization and tracking of the labeled molecules .
相似化合物的比较
Rhodamine B: Another rhodamine derivative used as a fluorescent dye, but it lacks the azide group and is not used in click chemistry.
Rhodamine 6G: A rhodamine derivative with different spectral properties, commonly used in laser applications.
Fluorescein: A different class of fluorescent dye with distinct spectral properties and applications.
Uniqueness of Rhodamine-N3 Chloride: this compound is unique due to its azide group, which allows it to participate in click chemistry reactions. This property makes it highly versatile for labeling and detecting biomolecules, setting it apart from other rhodamine derivatives and fluorescent dyes .
属性
IUPAC Name |
[9-[2-[4-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]piperazine-1-carbonyl]phenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58N8O7.ClH/c1-5-49(6-2)33-13-15-37-39(31-33)59-40-32-34(50(7-3)8-4)14-16-38(40)43(37)35-11-9-10-12-36(35)44(55)52-23-21-51(22-24-52)42(54)18-17-41(53)46-19-25-56-27-29-58-30-28-57-26-20-47-48-45;/h9-16,31-32H,5-8,17-30H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDTZEVRHDBMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N5CCN(CC5)C(=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59ClN8O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

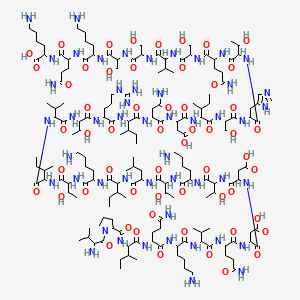
![N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B8209724.png)
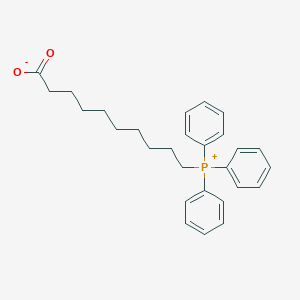
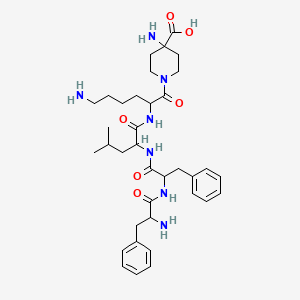
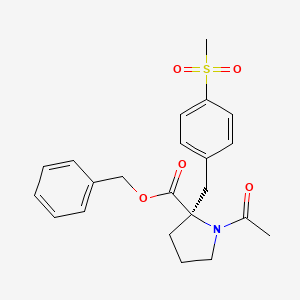
![(3Z,5E,7E,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B8209746.png)
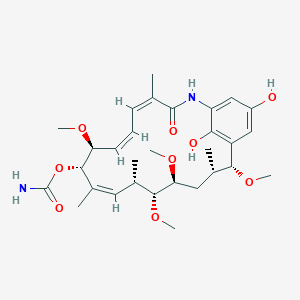
![2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-3H-purin-6-one](/img/structure/B8209769.png)
![4,6-dioxo-1,3-diphenyl-2-sulfanylidene-N-[3-(trifluoromethoxy)phenyl]-1,3-diazinane-5-carboxamide](/img/structure/B8209780.png)
![(1R,2S,5S)-N-[(S)-1-Cyano-2-[(S)-2-oxo-3-pyrrolidinyl]ethyl]-3-[(S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B8209793.png)
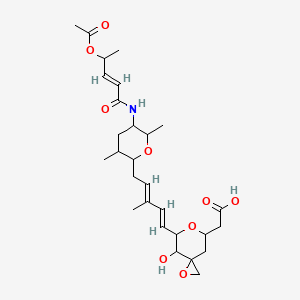
![4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B8209812.png)
